Cas no 179334-17-9 (1-(2,3-difluorobenzyl)piperazine)
1-(2,3-difluorobenzyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,3-difluorobenzyl)piperazine
- AKOS B006618
- ART-CHEM-BB B006618
- 1-(2,3-DIFLUORO-BENZYL)-PIPERAZINE
- Oprea1_494192
- D76614
- AK-968/41170360
- BBL038306
- SCHEMBL2925434
- EN300-228244
- 1-(2,3-difluoro-benzyl)-piperazine, AldrichCPR
- DB-017025
- CS-0106239
- STK301699
- MFCD03465779
- 1-[(2,3-difluorophenyl)methyl]piperazine
- AKOS000307960
- 179334-17-9
-
- MDL: MFCD03465779
- Inchi: 1S/C11H14F2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
- InChI Key: GBODJTRKPPKFDZ-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1CN1CCNCC1)F
Computed Properties
- Exact Mass: 212.11250478g/mol
- Monoisotopic Mass: 212.11250478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 15.3Ų
1-(2,3-difluorobenzyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM335407-1g |
1-(2,3-Difluorobenzyl)piperazine |
179334-17-9 | 95%+ | 1g |
$830 | 2021-08-18 | |
| Chemenu | CM335407-5g |
1-(2,3-Difluorobenzyl)piperazine |
179334-17-9 | 95%+ | 5g |
$2406 | 2021-08-18 | |
| abcr | AB423235-1 g |
1-[(2,3-Difluorophenyl)methyl]piperazine |
179334-17-9 | 1g |
€623.20 | 2023-04-24 | ||
| abcr | AB423235-5 g |
1-[(2,3-Difluorophenyl)methyl]piperazine |
179334-17-9 | 5g |
€1248.00 | 2023-04-24 | ||
| Chemenu | CM335407-1g |
1-(2,3-Difluorobenzyl)piperazine |
179334-17-9 | 95%+ | 1g |
$830 | 2022-09-29 | |
| Chemenu | CM335407-5g |
1-(2,3-Difluorobenzyl)piperazine |
179334-17-9 | 95%+ | 5g |
$2406 | 2022-09-29 | |
| abcr | AB423235-1g |
1-[(2,3-Difluorophenyl)methyl]piperazine; . |
179334-17-9 | 1g |
€623.20 | 2025-04-20 | ||
| abcr | AB423235-5g |
1-[(2,3-Difluorophenyl)methyl]piperazine; . |
179334-17-9 | 5g |
€1248.00 | 2025-04-20 | ||
| Enamine | EN300-228244-1g |
1-[(2,3-difluorophenyl)methyl]piperazine |
179334-17-9 | 1g |
$945.0 | 2023-09-15 | ||
| Enamine | EN300-228244-5g |
1-[(2,3-difluorophenyl)methyl]piperazine |
179334-17-9 | 5g |
$3881.0 | 2023-09-15 |
1-(2,3-difluorobenzyl)piperazine Suppliers
1-(2,3-difluorobenzyl)piperazine Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 1-(2,3-difluorobenzyl)piperazine
Research Brief on 1-(2,3-difluorobenzyl)piperazine (CAS: 179334-17-9): Recent Advances and Applications in Chemical Biology and Medicine
The compound 1-(2,3-difluorobenzyl)piperazine (CAS: 179334-17-9) has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This heterocyclic amine, characterized by a piperazine core substituted with a 2,3-difluorobenzyl group, exhibits unique physicochemical properties that make it a promising scaffold for drug discovery. Recent studies have explored its role as a building block for novel pharmacophores, particularly in the development of central nervous system (CNS) targeting agents and antimicrobial compounds.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of 1-(2,3-difluorobenzyl)piperazine derivatives as serotonin receptor modulators. The research team synthesized a series of analogs and evaluated their binding affinities for 5-HT1A and 5-HT2A receptors, which are critical targets for neuropsychiatric disorders. The lead compound, incorporating the 179334-17-9 scaffold, demonstrated nanomolar affinity and selectivity for 5-HT1A, suggesting potential applications in anxiety and depression treatment.
In the field of antimicrobial research, a recent patent application (WO2023056421) disclosed novel 1-(2,3-difluorobenzyl)piperazine-containing compounds with potent activity against drug-resistant Gram-positive bacteria. The fluorine atoms at the 2,3-positions were found to enhance membrane permeability while maintaining metabolic stability. Molecular dynamics simulations revealed that these compounds interfere with bacterial cell wall biosynthesis through a unique mechanism distinct from existing β-lactam antibiotics.
Pharmacokinetic studies of 179334-17-9 derivatives have shown improved blood-brain barrier penetration compared to non-fluorinated analogs. A 2024 preclinical study in ACS Chemical Neuroscience reported that fluorination at the benzyl position significantly increases lipophilicity (logP = 2.1) without compromising aqueous solubility, addressing a common challenge in CNS drug development. The metabolic stability was also enhanced, with a hepatic microsomal half-life exceeding 60 minutes in human liver preparations.
Emerging applications in radiopharmaceuticals have been explored, where the 1-(2,3-difluorobenzyl)piperazine scaffold serves as a versatile platform for 18F-labeling. Researchers at the University of Munich recently developed a PET tracer based on this structure for imaging σ1 receptors in neurodegenerative diseases. The difluorobenzyl moiety allowed for straightforward radiofluorination while maintaining high target specificity (Ki = 3.2 nM for σ1).
From a synthetic chemistry perspective, novel green chemistry approaches have been developed for the large-scale production of 179334-17-9. A continuous flow methodology published in Organic Process Research & Development (2023) achieved an 87% yield with significantly reduced solvent consumption compared to batch processes. This advancement addresses previous scalability challenges and supports the compound's growing importance in pharmaceutical manufacturing.
In conclusion, 1-(2,3-difluorobenzyl)piperazine (179334-17-9) represents a versatile scaffold with demonstrated applications across multiple therapeutic areas. Recent research highlights its potential in CNS disorders, antimicrobial therapy, and diagnostic imaging. The unique combination of fluorine effects and piperazine flexibility continues to inspire innovative drug design strategies. Future directions may include exploration of its utility in targeted protein degradation and as a fragment in covalent inhibitor development.
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